5-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound with a complex structure that includes a triazole ring, a sulfinyl group, and a bromobenzyl moiety
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole-3-thiol moiety have been associated with numerous biological properties such as antimicrobial, anti-inflammatory, and antifungal activities .
Mode of Action
It’s known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given the potential antimicrobial, anti-inflammatory, and antifungal activities of similar compounds , it can be inferred that the compound might affect pathways related to these biological processes.
Result of Action
Given the potential biological activities of similar compounds , it can be inferred that the compound might have antimicrobial, anti-inflammatory, and antifungal effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the reaction of ethyl hydrazinecarbodithioate with 4-bromobenzyl chloride under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can help achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Reactions with nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction may result in the formation of thiol derivatives.
Substitution reactions can produce various derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use as a precursor for drug development. Its unique structure may contribute to the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Comparison with Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol
5-{[(4-chlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol
5-{[(4-fluorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol
Uniqueness: 5-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol stands out due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro- and fluoro-substituted analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfinylmethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3OS2/c1-2-16-11(14-15-12(16)18)8-19(17)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEYJGWPBFPPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CS(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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